4-Cyano-2-(trifluoromethoxy)benzoic acid 4-Cyano-2-(trifluoromethoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18340318
InChI: InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15)
SMILES:
Molecular Formula: C9H4F3NO3
Molecular Weight: 231.13 g/mol

4-Cyano-2-(trifluoromethoxy)benzoic acid

CAS No.:

Cat. No.: VC18340318

Molecular Formula: C9H4F3NO3

Molecular Weight: 231.13 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-2-(trifluoromethoxy)benzoic acid -

Specification

Molecular Formula C9H4F3NO3
Molecular Weight 231.13 g/mol
IUPAC Name 4-cyano-2-(trifluoromethoxy)benzoic acid
Standard InChI InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15)
Standard InChI Key DLGJAGKIYCTWTO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C#N)OC(F)(F)F)C(=O)O

Introduction

Molecular Structure and Nomenclature

IUPAC Naming and Structural Features

The systematic IUPAC name for this compound is 4-cyano-2-(trifluoromethoxy)benzoic acid, reflecting the substitution pattern on the benzene ring. The carboxylic acid functional group occupies position 1, while the cyano and trifluoromethoxy groups are located at positions 4 and 2, respectively . The molecular formula is C₉H₄F₃NO₃, with a molecular weight of 237.13 g/mol (calculated based on analogous compounds ).

The trifluoromethoxy group (-OCF₃) is a strongly electron-withdrawing substituent due to the inductive effects of fluorine atoms, while the cyano group (-CN) further polarizes the aromatic system. This electronic configuration enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid, with an estimated pKa of ~2.5–3.0 (compared to 4.2 for benzoic acid) .

Spectroscopic and Computational Data

While experimental spectroscopic data (e.g., NMR, IR) for 4-cyano-2-(trifluoromethoxy)benzoic acid is unavailable, predictions can be made using analogs:

  • ¹H NMR: The aromatic protons are expected to resonate as a doublet (C3-H and C5-H) near δ 8.1–8.3 ppm due to deshielding by the -OCF₃ group, with a singlet for C6-H at δ 7.9–8.0 ppm .

  • ¹³C NMR: The carboxylic carbon (C=O) would appear near δ 168–170 ppm, while the cyano carbon (C≡N) resonates at δ 115–118 ppm .

  • IR: Strong absorption bands for -COOH (2500–3000 cm⁻¹, broad), -C≡N (2240 cm⁻¹), and -OCF₃ (1250–1150 cm⁻¹) .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible for synthesizing 4-cyano-2-(trifluoromethoxy)benzoic acid:

  • Late-Stage Functionalization: Introducing the trifluoromethoxy group onto a pre-formed 4-cyanobenzoic acid derivative.

  • Convergent Synthesis: Assembling the aromatic ring from fragments containing the desired substituents.

Route 1: Nucleophilic Trifluoromethoxylation

  • Starting Material: 2-Hydroxy-4-cyanobenzoic acid.

  • Trifluoromethylation: React with trifluoromethyl triflate (CF₃SO₃CF₃) in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group with -OCF₃ .

  • Purification: Crystallization from ethanol/water yields the target compound.

Challenges: Trifluoromethoxylation reactions often suffer from low yields due to the poor nucleophilicity of trifluoromethoxide ions. Catalytic methods using copper or silver salts may improve efficiency .

Route 2: Suzuki-Miyaura Coupling

  • Boronic Acid Intermediate: Prepare 2-(trifluoromethoxy)-4-cyanophenylboronic acid.

  • Coupling: React with a carboxylic acid-containing partner (e.g., methyl 2-bromobenzoate) under palladium catalysis .

  • Hydrolysis: Convert the ester to a carboxylic acid using NaOH/HCl .

Yield Optimization: Microwave-assisted coupling and ligand design (e.g., SPhos) can enhance reaction rates and yields .

Physicochemical Properties

PropertyValue (Estimated)Comparative Data from Analogs
Melting Point160–165°C154°C (4-(trifluoromethoxy)benzoic acid)
Solubility in Water<0.1 g/L0.15 g/L (4-(trifluoromethoxy)benzoic acid)
LogP (Octanol/Water)2.82.5 (2-cyano-4-trifluoromethylbenzoic acid)
pKa2.72.9 (4-cyano-3,5-bis(trifluoromethyl)BA)

The low aqueous solubility and moderate lipophilicity suggest utility in lipid-based drug formulations or as a synthetic intermediate requiring polar aprotic solvents (e.g., DMSO, DMF) .

Applications in Pharmaceutical Chemistry

Material Science Applications

  • Liquid Crystals: The -OCF₃ group improves thermal stability and dielectric anisotropy, valuable in display technologies .

  • Metal-Organic Frameworks (MOFs): Carboxylic acids act as linkers; electron-withdrawing groups tune porosity and gas adsorption .

Challenges and Future Directions

  • Synthetic Scalability: Developing cost-effective trifluoromethoxylation methods remains critical. Photoredox catalysis shows promise for radical-based pathways .

  • Biological Profiling: No toxicity or pharmacokinetic data exists; in vitro assays are needed to assess therapeutic potential.

  • Derivatization: Ester or amide derivatives could improve bioavailability for drug development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator